1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12-5-6-16(13(2)8-12)23-18-15(10-22-23)17(20-11-21-18)19-9-14-4-3-7-24-14/h5-6,8,10-11,14H,3-4,7,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPVMPXVYBMADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl group and the oxolan-2-ylmethyl group. The reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives
The biological and chemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent variations. Below is a detailed comparison with structurally analogous compounds:
Substituent-Driven Property Variations
| Compound Name | Substituents (Position 1 / N-4) | Key Properties | Biological Activity | Reference |
|---|---|---|---|---|
| 1-(2,4-Dimethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 2,4-Dimethylphenyl / Oxolane methyl | Moderate solubility (logP ~3.2), enhanced metabolic stability due to oxolane ring | Potential kinase inhibitor (IC50 < 100 nM for JAK2 in preliminary assays) | — |
| 1-(2,4-Dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 2,4-Dimethylphenyl / 4-Methoxyphenyl | Higher lipophilicity (logP ~3.8), moderate CYP3A4 inhibition | Antiproliferative activity in leukemia cell lines (IC50 = 0.8 µM) | |
| 1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | 4-Fluorophenyl / 4-Methylbenzyl | Reduced solubility (logP ~4.1), strong π-π stacking interactions | Selective FLT3 inhibition (IC50 = 12 nM) | |
| 1-(3-Chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 3-Chloro-4-methylphenyl / Cyclohexyl | High steric bulk, low aqueous solubility (logP ~4.5) | EGFR inhibition (IC50 = 45 nM) with improved selectivity over wild-type EGFR |
Structural and Functional Group Analysis
Aromatic Substituents :
- The 2,4-dimethylphenyl group in the target compound provides moderate electron-donating effects and steric hindrance, which may enhance binding specificity compared to halogenated analogs (e.g., 4-fluorophenyl in or 3-chloro-4-methylphenyl in ).
- Methoxy groups (as in ) increase polarity but may reduce metabolic stability due to demethylation pathways.
N-4 Substituents :
- The oxolane methyl group introduces a conformationally constrained ether moiety, improving solubility and reducing first-pass metabolism compared to bulky alkyl groups (e.g., cyclohexyl in ).
- Aryl amines (e.g., 4-methoxyphenyl in ) enhance π-π interactions but may increase off-target binding in kinase assays.
Biological Activity
1-(2,4-Dimethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- Core Structure : Pyrazolo[3,4-d]pyrimidine scaffold.
- Substituents : A dimethylphenyl group and an oxolane ring.
The molecular formula is , with a molecular weight of approximately 288.35 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study evaluated various compounds against 60 human tumor cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects, with IC50 values ranging from 1.74 µM to 5.53 µM against ovarian and renal cancer cell lines .
Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 7d | OVCAR-4 | 1.74 | EGFR inhibition |
| Compound 7d | ACHN | 5.53 | Dual kinase inhibition (EGFR/ErbB2) |
| Compound 5i | MCF-7 | 0.30 | Induction of apoptosis |
The anticancer activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cancer progression:
- EGFR and ErbB2 Inhibition : The compound has shown sub-micromolar inhibition against these targets, leading to apoptosis induction through increased levels of active caspase-3 .
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further cell division and promoting apoptosis .
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives in an MCF-7 breast cancer model. The study demonstrated that these compounds not only inhibited cell growth but also induced significant apoptosis and inhibited cell migration . Molecular docking studies further elucidated the binding interactions between these compounds and their protein targets.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting the pyrazolo[3,4-d]pyrimidin-4-amine core with a 2,4-dimethylphenyl group requires alkylation or aryl halide coupling under reflux conditions. The oxolane (tetrahydrofuran) methyl group is introduced via reductive amination or alkylation, often using polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Optimization involves adjusting temperature (60–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts. Crystallization from isopropyl alcohol is commonly used for purification, yielding white/light-yellow crystalline solids with defined melting points .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly distinguishing between N- and O-alkylation products. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For example, chromatographic-mass spectrometry in identified products as individual substances with 85–92% yields . X-ray crystallography may resolve ambiguities in regioselectivity for advanced studies .
Advanced: How can researchers resolve contradictions in regioselectivity during N- vs. O-substitution reactions?
Methodological Answer:
Conflicts in substituent positioning (e.g., N- vs. O-alkylation) are resolved using 2D NMR techniques (e.g., NOESY or HSQC) to map spatial correlations between protons. highlights chromatographic-mass spectrometry to differentiate products, while isotopic labeling or kinetic studies can clarify reaction pathways . Computational methods (DFT calculations) predict thermodynamic favorability of substitution sites, guiding experimental design .
Advanced: What strategies improve synthetic yields while minimizing byproducts?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of nucleophiles.
- Catalysts : Triethylamine or DMAP accelerates coupling reactions.
- Temperature control : Gradual heating (60–80°C) prevents decomposition.
- Workup : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates. achieved 85–92% yields via crystallization from isopropyl alcohol .
Advanced: How do structural modifications (e.g., 2,4-dimethylphenyl vs. fluorophenyl) impact biological activity?
Methodological Answer:
Substituent effects are evaluated via SAR (Structure-Activity Relationship) studies :
- Lipophilicity : 2,4-Dimethylphenyl increases membrane permeability vs. polar fluorophenyl groups.
- Steric hindrance : Bulky groups (e.g., oxolane methyl) may block enzymatic binding pockets.
- Electron-withdrawing/donating effects : Fluorine (electron-withdrawing) alters electronic density, affecting target affinity. and demonstrate how modifications enhance pharmacological profiles .
Basic: What are common impurities during synthesis, and how are they addressed?
Methodological Answer:
Common impurities include unreacted starting materials, regioisomers, and oxidation byproducts. Techniques for mitigation:
- HPLC-MS : Identifies impurities via retention time and mass-to-charge ratios.
- Recrystallization : Isopropyl alcohol or ethanol removes low-polarity contaminants.
- Chromatography : Silica gel columns separate regioisomers. reports purification via crystallization to achieve >95% purity .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking (AutoDock, Schrödinger) models binding affinities to receptors (e.g., kinases). MD simulations assess stability of ligand-receptor complexes over time. QSAR models correlate substituent properties (logP, polar surface area) with activity. emphasizes aligning computational predictions with experimental data (e.g., IC₅₀ values) to validate hypotheses .
Basic: What solvents and storage conditions ensure compound stability?
Methodological Answer:
- Storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
- Solubility : DMSO or ethanol for biological assays; DCM or THF for synthetic steps.
- Stability tests : Accelerated degradation studies (40°C/75% RH) monitor hydrolytic/oxidative stability .
Advanced: How are kinetic vs. thermodynamic products distinguished in multi-step syntheses?
Methodological Answer:
- Kinetic control : Low temperatures (0–25°C) favor faster-forming intermediates.
- Thermodynamic control : Prolonged heating (reflux) stabilizes lower-energy products.
- Monitoring : TLC or in-situ IR spectroscopy tracks reaction progression. used chromatographic data to confirm product identity under varying conditions .
Advanced: What methodologies validate the compound’s mechanism of action in cellular assays?
Methodological Answer:
- Target engagement : Western blotting or ELISA measures inhibition of phosphorylated kinases.
- Cellular uptake : Fluorescent tagging (e.g., BODIPY) quantifies intracellular accumulation.
- Gene expression : RNA-seq identifies downstream pathways. and emphasize linking mechanistic data to structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
